molecular formula C18H21NO6 B11594848 ethyl (5Z)-2-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (5Z)-2-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11594848
M. Wt: 347.4 g/mol
InChI Key: NYZDANJWPFCYPD-GHXNOFRVSA-N
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Description

ETHYL (5Z)-2-METHYL-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound characterized by its complex structure, which includes a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-2-METHYL-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-2-METHYL-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the trimethoxyphenyl ring.

Scientific Research Applications

ETHYL (5Z)-2-METHYL-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-2-METHYL-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell division in cancer cells or the inflammatory response in immune cells.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.

    Combretastatin: A potent microtubule-targeting agent with a similar structural motif.

Uniqueness

ETHYL (5Z)-2-METHYL-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-2-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]pyrrole-3-carboxylate

InChI

InChI=1S/C18H21NO6/c1-6-25-18(21)15-10(2)19-12(16(15)20)7-11-8-13(22-3)17(24-5)14(9-11)23-4/h7-9,20H,6H2,1-5H3/b12-7-

InChI Key

NYZDANJWPFCYPD-GHXNOFRVSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/N=C1C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C(=C2)OC)OC)OC)N=C1C)O

Origin of Product

United States

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